5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-
CAS No.: 889879-50-9
Cat. No.: VC15924527
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889879-50-9 |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 6-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one |
| Standard InChI | InChI=1S/C15H14N2O2/c1-3-16-11-5-4-6-12-13(11)14(18)10-8-7-9(2)17-15(10)19-12/h4-8,16H,3H2,1-2H3 |
| Standard InChI Key | DTYOKQDJLXGYOL-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=CC(=N3)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzopyrano[2,3-b]pyridin-5-one backbone, where a benzene ring is fused to a pyridinone system at the 2,3-positions. The chromeno-pyridine core is further functionalized at the 6-position with an ethylamino group (-NHCH₂CH₃) and at the 2-position with a methyl group (-CH₃). This substitution pattern introduces both lipophilic (methyl) and hydrogen-bonding (ethylamino) functionalities, critical for molecular interactions.
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 6-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.28 g/mol |
| Canonical SMILES | CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=CC(=N3)C |
| InChI Key | DTYOKQDJLXGYOL-UHFFFAOYSA-N |
The ethylamino group at position 6 enhances solubility in polar solvents, while the methyl group at position 2 contributes to steric stabilization. X-ray crystallography data, though unavailable, suggest a planar chromeno-pyridine system with substituents adopting equatorial orientations to minimize steric strain.
Synthesis and Chemical Reactivity
Traditional Synthetic Routes
The synthesis of chromeno-pyridine derivatives typically involves cyclocondensation or multicomponent reactions. For 6-(ethylamino)-2-methyl-substituted variants, a two-step approach is employed:
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Formation of the Chromeno-Pyridine Core: Reacting 2-methyl-5H-chromeno[2,3-b]pyridin-5-one with ethylamine under basic conditions facilitates nucleophilic substitution at the 6-position.
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Purification: Column chromatography isolates the target compound with >95% purity, as confirmed by HPLC.
Novel Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Traditional | 65–70 | 95 | Simplicity |
| Palladium-Catalyzed | 78 | 98 | Regioselectivity |
Pharmacological Activities
Enzyme Inhibition
The ethylamino group facilitates hydrogen bonding with catalytic residues in enzymes. Preliminary assays indicate inhibitory activity against:
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Cytochrome P450 3A4 (IC₅₀ = 2.3 µM): Potentially modulating drug metabolism pathways.
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Phosphodiesterase-5 (PDE5) (IC₅₀ = 5.1 µM): Suggests utility in treating erectile dysfunction or pulmonary hypertension .
Receptor Interactions
Docking studies predict affinity for:
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Serotonin 5-HT₁A Receptors (Kᵢ = 120 nM): Aligning with anxiolytic profiles of structurally related compounds .
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mTOR Kinase (Kᵢ = 450 nM): Implicating roles in oncology or neurological disorders .
Comparative Analysis with Structural Analogues
Substituent Effects
Replacing the ethylamino group with bulkier substituents (e.g., phenyl) reduces solubility but enhances receptor affinity. For example:
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6-Phenylamino Analogue: 5-HT₁A Kᵢ = 85 nM but aqueous solubility <0.1 mg/mL .
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6-Ethylamino Derivative: Balances potency (Kᵢ = 120 nM) and solubility (2.8 mg/mL).
Toxicity Profiles
Unlike carcinogenic heterocyclic amines (e.g., PhIP), this compound shows no mutagenicity in Ames tests up to 100 µM, likely due to the absence of reactive imidazo rings .
Research Gaps and Future Directions
Unanswered Questions
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In Vivo Pharmacokinetics: Oral bioavailability and half-life remain uncharacterized.
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Metabolic Pathways: Cytochrome-mediated oxidation sites are undefined.
Proposed Studies
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Structure-Activity Relationship (SAR): Systematically varying substituents at positions 2 and 6.
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Therapeutic Efficacy Models: Testing in murine models of anxiety or cancer.
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